molecular formula C22H18N2O2 B2862782 (2E)-2-CYANO-N-(4-METHYLPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE CAS No. 301311-88-6

(2E)-2-CYANO-N-(4-METHYLPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Cat. No.: B2862782
CAS No.: 301311-88-6
M. Wt: 342.398
InChI Key: BMXRMGKDKSSSLD-QGOAFFKASA-N
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Description

The compound (2E)-2-cyano-N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-Enamide is an acrylamide derivative featuring a conjugated α,β-unsaturated carbonyl system. The (2E)-configuration indicates a trans arrangement across the C=C double bond, which is critical for its electronic and steric properties . The molecule comprises:

  • A cyano group at the α-position, enhancing electrophilicity and reactivity toward nucleophilic agents.
  • A 4-methylphenyl (p-tolyl) group on the amide nitrogen, contributing to lipophilicity and influencing intermolecular interactions (e.g., π-π stacking).

This compound is structurally analogous to intermediates used in synthesizing bioactive acrylamides and acrylates, which are prevalent in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-3-7-17(8-4-15)21-12-11-20(26-21)13-18(14-23)22(25)24-19-9-5-16(2)6-10-19/h3-13H,1-2H3,(H,24,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXRMGKDKSSSLD-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of α-cyanoacrylamides and acrylates. Below is a detailed comparison with key analogs, emphasizing structural variations and their implications:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Features Potential Applications Reference
(2E)-2-Cyano-N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide (Target) R1 = 4-MePh (amide), R2 = 5-(4-MePh)furan-2-yl 371.43 g/mol High lipophilicity; syn-periplanar conformation; dual aromatic systems Drug intermediates, molecular probes
(2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide R1 = 3-MePh, R2 = 5-(4-NO2Ph)furan-2-yl 402.38 g/mol Electron-withdrawing nitro group enhances reactivity; meta-substitution Anticancer agents, enzyme inhibitors
(2E)-3-(Furan-2-yl)-N-(4-methylphenyl)prop-2-enamide R1 = 4-MePh, R2 = furan-2-yl (no cyano group) 227.26 g/mol Simpler structure; lacks electrophilic cyano group Polymer precursors, agrochemicals
N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide R1 = 3-Cl-4-FPh, R2 = 4-(iBu)Ph 331.81 g/mol Halogen substituents improve binding affinity; branched alkyl chain Antimicrobial agents, receptor modulators
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide R1 = 3-EtOPh, R2 = 5-(2-Me-4-NO2Ph)furan-2-yl 446.42 g/mol Ethoxy group enhances solubility; nitro group at para-position Fluorescent probes, photodynamic therapy

Key Observations :

Electronic Effects: The cyano group in the target compound increases electrophilicity compared to non-cyano analogs (e.g., ), making it more reactive in Michael addition or cycloaddition reactions.

Steric and Conformational Differences: The syn-periplanar conformation (C4–C8–C9–C10 torsion angle: ~3.2°) in the target compound is conserved across similar acrylamides, stabilizing the planar geometry required for π-orbital overlap .

Hydrogen Bonding and Crystal Packing :

  • The furan oxygen in the target compound can act as a hydrogen bond acceptor, influencing crystal packing and solubility .
  • Compounds with methoxy or ethoxy groups (e.g., ) exhibit additional hydrogen-bonding sites, enhancing crystalline stability .

Pharmacological Relevance :

  • The 4-methylphenyl group in the target compound balances lipophilicity and metabolic stability, a feature shared with but absent in polar analogs like .
  • Halogenated derivatives (e.g., ) often show improved pharmacokinetic profiles due to increased membrane permeability and resistance to oxidative metabolism.

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